Documented Synthetic Yield and Purity at Multi-Kilogram Scale in Patented cPLA₂ Inhibitor Route
In the patented cPLA₂ inhibitor synthesis (US20050049296A1), 2-[2-(5-Chloro-1H-indol-2-yl)-ethyl]-isoindole-1,3-dione was prepared on a 1.17 kg scale with a reported yield of 73% and an HPLC purity of 98.1%, with the largest single impurity at only 1.2% [1]. This level of process documentation and purity specification at scale provides procurement confidence that is absent for most non-commercialized in-class analogs, where synthetic procedures and purity benchmarks are not publicly disclosed [1].
| Evidence Dimension | Synthetic yield and purity at preparative scale |
|---|---|
| Target Compound Data | Yield: 73%; Purity: 98.1% (HPLC); largest single impurity: 1.2%; Scale: 1.17 kg |
| Comparator Or Baseline | Closest in-class analogs (e.g., non-chlorinated 3-indolyl isomer CAS 15741-71-6): No publicly available scaled yield or purity data in the context of cPLA₂ inhibitor synthesis. |
| Quantified Difference | Target compound has documented scalable synthesis; comparators lack equivalent process validation in the open literature. |
| Conditions | Reaction: coupling of 5-chloro-2-(2-aminoethyl)indole derivative with phthalic anhydride; scale: multi-kilogram; analysis: HPLC. |
Why This Matters
For procurement decisions in medicinal chemistry or process development, the availability of a validated, scalable synthetic protocol with defined purity metrics reduces the risk of batch-to-batch variability and accelerates downstream development timelines.
- [1] US Patent US20050049296A1. Process for the synthesis of cPLA2 inhibitors. Wyeth. Filed 31 Aug 2004, published 03 Mar 2005. Paragraph [0214]: '2-[2-(5-Chloro-1H-indol-2-yl)-ethyl]-isoindole-1,3-dione (1173 g, 73%, 98.1% purity, largest single impurity 1.2%).' View Source
